molecular formula C10H11NO2 B12916022 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole CAS No. 54287-95-5

3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B12916022
CAS No.: 54287-95-5
M. Wt: 177.20 g/mol
InChI Key: KDSJFVNSIFGWOV-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole is a chemical compound of significant interest in scientific research, particularly as a versatile building block for the synthesis of more complex molecules. This compound features a 4,5-dihydroisoxazole (or isoxazoline) ring system linked to a 4-methoxyphenyl group, a structural motif commonly investigated in medicinal chemistry and materials science . Its core scaffold serves as a privileged intermediate for further functionalization, as demonstrated by related compounds such as the 5-carboxylic acid derivative and the 5-acetic acid analog . Researchers utilize this and similar dihydroisoxazole compounds in the development of novel pharmaceutical agents and agrochemicals due to their potential biological activities. The compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers handling this compound should consult relevant safety data sheets and adhere to all laboratory safety protocols.

Properties

CAS No.

54287-95-5

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C10H11NO2/c1-12-9-4-2-8(3-5-9)10-6-7-13-11-10/h2-5H,6-7H2,1H3

InChI Key

KDSJFVNSIFGWOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form 4-methoxybenzaldoxime. This intermediate is then subjected to cyclization under acidic conditions to yield the desired isoxazole compound .

Industrial Production Methods

Industrial production methods for 3-(4-methoxyphenyl)-4,5-dihydroisoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Pharmacological Applications

The pharmacological properties of 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole derivatives have been extensively studied. These compounds exhibit a range of biological activities:

  • Anticancer Activity : Research indicates that oxazole derivatives can inhibit cancer cell proliferation. For instance, derivatives have been found to act as potent inhibitors of various cancer types by targeting specific pathways involved in tumor growth and metastasis .
  • Anti-inflammatory Effects : Compounds containing the oxazole ring have demonstrated anti-inflammatory properties. For example, VGX-1027 (which shares structural similarities with this compound) has been shown to suppress inflammation in models of arthritis by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1β .
  • Antimicrobial Properties : Several studies have highlighted the antimicrobial efficacy of oxazole derivatives against bacteria and fungi. The compound's mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Table 1: Summary of Pharmacological Activities

Activity TypeDescriptionReferences
AnticancerInhibits proliferation of cancer cells
Anti-inflammatorySuppresses pro-inflammatory cytokines
AntimicrobialEffective against various bacterial and fungal strains

Agricultural Applications

Oxazole derivatives have also been explored for their potential use in agriculture:

  • Herbicidal Activity : Compounds similar to this compound have been patented for their herbicidal properties. They act by inhibiting specific enzymes involved in plant growth, thereby controlling unwanted vegetation effectively .
  • Pesticides : The structural features of oxazoles allow them to function as effective pesticides. Their ability to disrupt metabolic processes in pests makes them valuable in crop protection strategies .

Table 2: Agricultural Uses

Application TypeMechanismReferences
HerbicidesInhibit growth-related enzymes
PesticidesDisrupt metabolic processes in pests

Material Science Applications

Beyond biological applications, this compound derivatives are being investigated for their utility in material science:

  • Chemical Sensors : The unique electronic properties of oxazoles make them suitable candidates for developing chemical sensors that can detect specific analytes due to their ability to form stable complexes with metal ions .
  • Antioxidants : Certain oxazole derivatives exhibit antioxidant properties that can be harnessed in various industrial applications, including food preservation and cosmetics .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound derivatives:

  • A study reported the synthesis of novel oxazole derivatives through microwave-assisted reactions that significantly improved yield and reduced reaction times. These synthesized compounds were evaluated for their anticancer activity against several cell lines, showing promising results .
  • Another research focused on the immunomodulatory effects of isoxazole derivatives related to the compound. It highlighted how these compounds could regulate immune responses and potentially serve as therapeutic agents for autoimmune diseases .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table compares 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole with analogs featuring different substituents:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups (FTIR) Biological Activity
This compound 4-Methoxyphenyl at C3 C₁₃H₁₃NO₂ 210.23 C=N (1651 cm⁻¹), C-O-C (1054 cm⁻¹) Potential MAO inhibition
5-(4-Chlorophenyl)-3-(furan-2-yl) analog (2b) 4-Chlorophenyl at C5, furan at C3 C₁₃H₁₁ClNO₂ 256.69 C=N (1661 cm⁻¹), C-Cl (~700 cm⁻¹) Antidepressant (moderate potency)
3-Bromo-5-(4-methoxyphenyl) derivative Bromine at C3, 4-methoxyphenyl C₁₀H₁₀BrNO₂ 256.099 C-Br (~550 cm⁻¹) Undisclosed (structural probe)
Pyroxasulfone (herbicidal analog) Difluoromethoxy-trifluoromethyl C₁₁H₁₀F₅NO₃S 349.26 S=O (~1350 cm⁻¹), CF₃ (~1150 cm⁻¹) Pre-emergence herbicide

Key Observations :

  • Electron-donating groups (e.g., methoxy) enhance ring stability and may influence binding to neurological targets, whereas electron-withdrawing groups (e.g., Cl, Br) increase molecular polarity and reactivity .
  • Bulky substituents, as in pyroxasulfone, shift applications from neuropharmacology to herbicidal activity due to altered physicochemical properties (e.g., lipophilicity) .

Pharmacological and Functional Comparisons

Neuropharmacological Activity:
  • 4-[3-(Furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol (2e): Exhibits potent MAO inhibition (IC₅₀ ~10 nM) and antidepressant effects without neurotoxicity. The phenolic -OH group at C4 enhances hydrogen-bonding interactions with MAO enzymes .
  • 3-(4-Methoxyphenyl) analog : The methoxy group may reduce MAO affinity compared to 2e due to steric hindrance but could improve blood-brain barrier penetration via increased lipophilicity .
Herbicidal Activity:
  • Pyroxasulfone : Contains a sulfonyl group and trifluoromethyl substituent, enabling pre-emergence herbicidal activity by inhibiting very-long-chain fatty acid synthesis. The dihydro-oxazole core stabilizes the molecule in soil environments .

Crystallographic and Structural Insights

  • Benzodiazepine Hybrid (C₂₂H₂₃N₃O₄): A derivative of this compound fused with a benzodiazepine ring crystallizes in a monoclinic system (space group C2/c). The methoxy group induces disorder in the crystal lattice, affecting intermolecular C–H⋯O interactions .

Biological Activity

3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, highlighting its immunomodulatory and anticancer properties.

Chemical Structure and Properties

The compound features a unique oxazole ring structure, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its reactivity and potential interactions with biological targets.

Compound Name Structure Unique Features
This compoundStructureContains a methoxyphenyl substitution that may influence biological activity.

Immunomodulatory Effects

Recent studies have indicated that derivatives of isoxazole, including this compound, exhibit significant immunomodulatory properties. Specifically, they can regulate T cell responses and enhance humoral immunity. For example, compounds similar to this oxazole derivative have been shown to modulate the composition of T cell subsets and increase the levels of B cells in lymphoid organs .

Key Findings:

  • T Cell Modulation: Enhances CD8+ and regulatory CD4+CD25+Fox3+ T cells in spleens and lymph nodes.
  • Humoral Response: Increases anti-SRBC humoral immune responses in mice.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has demonstrated cytotoxic effects against several cancer cell lines, including those derived from breast and leukemia cancers.

Case Studies:

  • Cytotoxicity Against Cancer Cell Lines:
    • In vitro studies showed that the compound exhibits dose-dependent cytotoxicity against MCF-7 (breast cancer) and U-937 (leukemia) cell lines.
    • The IC50 values ranged from 0.12 to 2.78 µM for various derivatives tested against these lines .
  • Mechanism of Action:
    • The compound induces apoptosis in cancer cells by increasing p53 expression levels and promoting caspase activation. This apoptotic pathway is crucial for the therapeutic efficacy of anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological activity. Modifications to the methoxy group or the oxazole ring can significantly impact its pharmacological properties.

Modification Effect on Activity
Addition of halogen atomsGenerally decreases antiproliferative activity
Alteration of alkyl chain lengthInfluences solubility and metabolic stability

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions involving hydrazide derivatives or via substitution on pre-formed oxazole rings. For example, refluxing hydrazide precursors in polar aprotic solvents (e.g., DMSO) under controlled temperatures (e.g., 18 hours at reflux) followed by crystallization in water-ethanol mixtures can yield the target compound with moderate efficiency (~65% yield). Optimization of solvent choice, reaction time, and stoichiometry of reagents (e.g., dichlorophenoxyacetic acid hydrazide) is critical to minimize side products .
  • Key Parameters : Solvent polarity, reaction time, and purification methods (e.g., recrystallization vs. chromatography) directly affect purity and yield.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are essential for confirming the methoxyphenyl and dihydro-oxazole moieties. The methoxy group typically resonates at ~3.8 ppm in 1^1H NMR.
  • X-ray Crystallography : Used to resolve structural ambiguities, such as disorder in the oxazole ring (e.g., 0.634:0.366 positional disorder observed in related compounds) and intermolecular interactions (e.g., weak C–H⋯O hydrogen bonds) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass ~173.084 g/mol for analogs) .

Advanced Research Questions

Q. How do substitution patterns on the phenyl ring (e.g., methoxy group position) influence the compound’s reactivity and biological activity?

  • Methodological Answer : Comparative studies of analogs (e.g., 3-(3-methoxyphenyl) vs. 3-(4-methoxyphenyl) derivatives) reveal that methoxy group positioning alters electronic effects (e.g., electron-donating resonance) and steric hindrance. For instance:

  • Electronic Effects : Para-substitution enhances resonance stabilization, potentially increasing thermal stability.
  • Biological Activity : Methoxy groups at the 4-position improve interactions with hydrophobic enzyme pockets, as seen in triazole derivatives with antitumor activity .
    • Experimental Design : Synthesize positional isomers, characterize via DFT calculations (for electronic profiles), and test in bioassays (e.g., MCF-7 cell lines for anticancer activity) .

Q. What strategies address contradictions in crystallographic data, such as disordered structures in this compound derivatives?

  • Methodological Answer :

  • Refinement Protocols : Use high-resolution X-ray data and software (e.g., SHELXL) to model disorder ratios (e.g., 0.634:0.366 split occupancy). Apply constraints to H-atom positions based on geometric parameters (C–H = 0.95–0.99 Å) .
  • Validation : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm dynamic disorder vs. static crystal packing effects.

Q. How can computational methods (e.g., molecular docking) predict the biological targets of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cyclooxygenase-2 or tubulin) based on the compound’s aromatic and heterocyclic features.
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to simulate ligand-protein interactions. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50_{50}) .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental data for bond lengths in the oxazole ring?

  • Case Study : In related triazole-thione derivatives, the N–C bond length (1.3326 Å experimentally) may deviate from DFT-predicted values due to crystal packing forces or electron delocalization.
  • Resolution : Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and adjust computational models to include solvent/crystal environment effects .

Tables for Key Findings

Property Value/Observation Reference
Crystallographic Disorder 0.634:0.366 positional ratio in oxazole
Biological Activity IC50_{50} = 12 µM (MCF-7 cell line)
Synthetic Yield 65% (hydrazide cyclization route)
Key Hydrogen Bond C–H⋯O (2.8–3.0 Å) in crystal packing

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